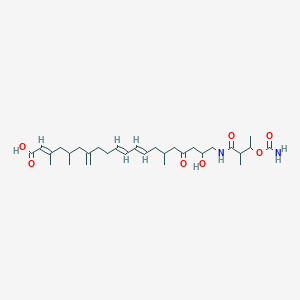
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
説明
Synthesis Analysis
Synthesis of thiazol-2-amine derivatives, including structures similar to 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine, often involves the reaction of different aromatic units with amines and thiocyanate, leading to the formation of thiazoles. Liu et al. (2011) discussed the synthesis of new thiazol-2-amine derivatives containing the difluorophenyl unit and 1H-1,2,4-triazole moiety, emphasizing the significance of NMR spectra and elemental analysis in confirming the structures of these compounds (Liu, Dai, & Fang, 2011).
Molecular Structure Analysis
The molecular structure of thiazol-2-amine derivatives is typically confirmed using techniques such as FT-IR, NMR, LC-Mass, and X-ray diffraction. Gayathri et al. (2019) synthesized and characterized a novel compound, providing detailed insights into its crystal structure and molecular geometry through X-ray diffraction and computational methods (Gayathri et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiazol-2-amines can lead to a variety of products, depending on the reactants and conditions. For example, the synthesis of dihydrothiophenes or spirocyclic compounds from 1,3-thiazolidinedione demonstrates the versatility of thiazole derivatives in forming complex structures through domino reactions (Sun, Zhang, Xia, & Yan, 2009).
Physical Properties Analysis
The physical properties of thiazol-2-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various applications. Asiri et al. (2012) described the crystal packing and hydrogen bonding interactions of a thiazol-2-amine compound, highlighting the importance of molecular geometry in determining its physical characteristics (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).
科学的研究の応用
Antifungal and Plant-Growth-Regulatory Activities : Thiazol-2-amine derivatives, including those with difluorophenyl units, have been synthesized and evaluated for their antifungal and plant-growth-regulatory activities (Jian‐Bing Liu, H. Dai, & Jianxin Fang, 2011).
Corrosion Inhibition of Iron : Some thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, have been studied for their corrosion inhibition performance on iron, utilizing quantum chemical and molecular dynamics simulations (S. Kaya, C. Kaya, et al., 2016).
Synthesis of Bromodifluoromethyl Thiazoles : Research has been conducted on the synthesis of thiazoles, which are useful in drug discovery, using a new synthon that introduces a bromodifluoromethyl group at the C4 of the thiazole (Marco Colella et al., 2018).
Corrosion Inhibitor of Copper : The synthesis and evaluation of thiazoles as corrosion inhibitors for copper in acidic environments have been studied, indicating their effectiveness in inhibiting corrosion (R. Farahati et al., 2019).
Anti-inflammatory Activity : N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives have been evaluated for anti-inflammatory activity, particularly as direct 5‐lipoxygenase inhibitors, which are key in inflammation-related diseases (J. Suh et al., 2012).
Antimicrobial Activity : Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, showing moderate to high activity (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Drug Transport System : The use of βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex for stabilizing gold nanoparticles has been explored as a novel system for drug transport (I. Asela et al., 2017).
特性
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCSJUJQMRFHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351663 | |
| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175135-32-7 | |
| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)




![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)





![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)

